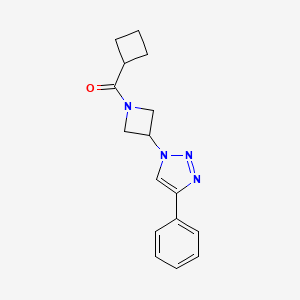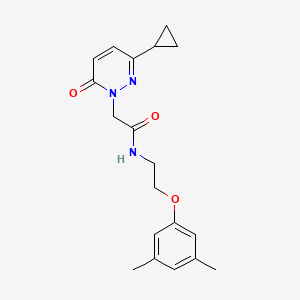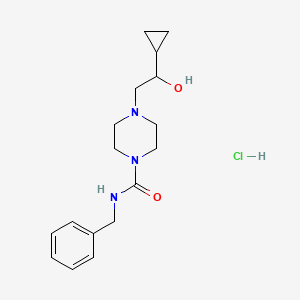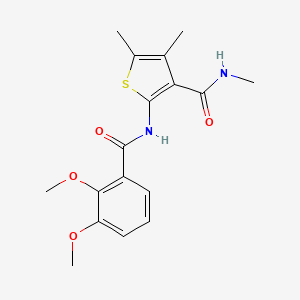![molecular formula C16H22ClNO3 B2357564 2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide CAS No. 2411312-63-3](/img/structure/B2357564.png)
2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as CPP-115 and has been studied extensively for its ability to modulate the activity of a specific enzyme in the brain called GABA transaminase.
Mecanismo De Acción
CPP-115 works by inhibiting the activity of GABA transaminase, an enzyme that is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which in turn leads to increased inhibition of neuronal activity. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. This can result in a variety of biochemical and physiological effects, including sedation, relaxation, and anti-convulsant effects. CPP-115 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential therapeutic applications in the treatment of substance abuse disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPP-115 is its specificity for GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one of the limitations of CPP-115 is its relatively short half-life, which can make it difficult to administer in animal models. Additionally, the potential side effects of CPP-115 are not well understood, which could limit its use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on CPP-115. One area of interest is the use of CPP-115 in the treatment of substance abuse disorders, particularly cocaine addiction. Another area of interest is the development of more stable analogs of CPP-115 that could be used in clinical settings. Finally, further research is needed to better understand the potential side effects of CPP-115 and its long-term safety profile.
Métodos De Síntesis
CPP-115 can be synthesized through a multi-step process involving the reaction of 2-chloro-N-cyclopropylacetamide with 2,4-dimethoxybenzaldehyde in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then treated with N-methyl-N-(trimethylsilyl) trifluoroacetamide to yield CPP-115.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. This compound has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. CPP-115 has been studied for its potential use in the treatment of epilepsy, anxiety disorders, and substance abuse disorders.
Propiedades
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-11(17)16(19)18(9-12-4-5-12)10-13-6-7-14(20-2)8-15(13)21-3/h6-8,11-12H,4-5,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGNIAYRYKYBGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1CC1)CC2=C(C=C(C=C2)OC)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline](/img/structure/B2357486.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one](/img/structure/B2357487.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2357489.png)


![3-(3-Chlorophenyl)-8-(4-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2357495.png)
![6-Cyclopropyl-2-[[1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2357496.png)
![7-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B2357498.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2357500.png)

![[2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B2357503.png)